molecular formula C16H21N7O3S2 B2643145 3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-morpholin-4-ylpurine-2,6-dione CAS No. 872627-79-7

3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-morpholin-4-ylpurine-2,6-dione

Cat. No.: B2643145
CAS No.: 872627-79-7
M. Wt: 423.51
InChI Key: XGOKLKLBGLKVNW-UHFFFAOYSA-N
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Description

3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-morpholin-4-ylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a thiadiazole ring, a morpholine ring, and a purine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-morpholin-4-ylpurine-2,6-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-morpholin-4-ylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-morpholin-4-ylpurine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-morpholin-4-ylpurine-2,6-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-morpholin-4-ylpurine-2,6-dione is unique due to the combination of the thiadiazole, morpholine, and purine moieties in a single molecule.

Properties

CAS No.

872627-79-7

Molecular Formula

C16H21N7O3S2

Molecular Weight

423.51

IUPAC Name

3-methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-morpholin-4-ylpurine-2,6-dione

InChI

InChI=1S/C16H21N7O3S2/c1-10-19-20-16(28-10)27-9-3-4-23-11-12(21(2)15(25)18-13(11)24)17-14(23)22-5-7-26-8-6-22/h3-9H2,1-2H3,(H,18,24,25)

InChI Key

XGOKLKLBGLKVNW-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)SCCCN2C3=C(N=C2N4CCOCC4)N(C(=O)NC3=O)C

solubility

not available

Origin of Product

United States

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